molecular formula C9H11BrN4O2 B095755 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 17801-69-3

8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No. B095755
CAS RN: 17801-69-3
M. Wt: 287.11 g/mol
InChI Key: WQTJWJGESBNSKG-UHFFFAOYSA-N
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Description

8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C9H11BrN4O2. It is used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrN4O2/c1-11-4-3 (9-6 (8)10-4)5 (13)12 (2)7 (11)14/h1-2H3, (H,9,10) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 287.11 g/mol. The melting point is reported to be between 304-309 degrees Celsius . It is typically stored at room temperature .

Scientific Research Applications

Unusual Reactions and Synthesis

  • The reaction of 8-bromo-substituted purine diones with trisamine in dimethylformamide (DMF) resulted in unexpected 8-dimethylamino-substituted products. This unusual reaction product formation was attributed to the initial reaction of DMF with trisamine, forming dimethylamine which then underwent a nucleophilic substitution reaction with the bromine atom (Khaliullin & Shabalina, 2020).

Biological Activity

  • Synthesis and evaluation of xanthene derivatives, including the 8-bromo-7-ethyl purine dione structure, have shown antiasthmatic activity. The development focused on Phosphodiesterase 3 inhibitors, highlighting the potential of these compounds in anti-asthmatic therapy (Bhatia et al., 2016).
  • Antidepressant properties were observed in a compound synthesized from 8-bromo-7-ethyl purine dione, which showed pronounced activity at a specific dosage, indicating its potential in depression treatment (Khaliullin et al., 2018).

Intermolecular Interactions and Material Design

  • A quantitative investigation on intermolecular interactions within a purine derivative similar to the query compound provided insights into the anisotropic distribution of interaction energies. This study suggests applications of this class of molecules in the design of new materials, emphasizing the role of hydrogen bonds and electrostatic energy contributions in molecular stability (Shukla et al., 2020).

Novel Synthetic Methods

  • A new one-step procedure for the preparation of thiazolo purine diones via the reaction of 8-halo purine diones with thiiranes has been reported. This method highlights the versatile synthetic utility of 8-bromo purine dione derivatives in organic chemistry (Khaliullin & Klen, 2010).

Safety And Hazards

Safety data sheets suggest that personal protective equipment should be worn when handling this compound. It should not come into contact with the eyes, skin, or clothing, and inhalation or ingestion should be avoided .

Future Directions

The future directions of this compound largely depend on the outcomes of ongoing research. Currently, it is used in proteomics research , but further studies could reveal more applications.

properties

IUPAC Name

8-bromo-7-ethyl-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O2/c1-4-14-5-6(11-8(14)10)12(2)9(16)13(3)7(5)15/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTJWJGESBNSKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350327
Record name 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

CAS RN

17801-69-3
Record name 8-bromo-7-ethyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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